
(E)-3-(4-chlorophenyl)-4-(dimethylamino)but-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)-4-(dimethylamino)but-3-en-2-one is an organic compound that features a chlorinated phenyl ring and a dimethylamino group attached to a butenone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-4-(dimethylamino)but-3-en-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and dimethylamine.
Condensation Reaction: The 4-chlorobenzaldehyde undergoes a condensation reaction with dimethylamine in the presence of a base such as sodium hydroxide to form an intermediate.
Aldol Condensation: The intermediate then undergoes an aldol condensation reaction with acetone under basic conditions to form the final product, 3-(4-chlorophenyl)-4-(dimethylamino)but-3-en-2-one.
Industrial Production Methods
In an industrial setting, the production of 3-(4-chlorophenyl)-4-(dimethylamino)but-3-en-2-one may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-chlorophenyl)-4-(dimethylamino)but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4-chlorophenyl)-4-(dimethylamino)but-3-en-2-one ketone or carboxylic acid derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups on the chlorophenyl ring.
Aplicaciones Científicas De Investigación
3-(4-chlorophenyl)-4-(dimethylamino)but-3-en-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: It is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Mecanismo De Acción
The mechanism of action of 3-(4-chlorophenyl)-4-(dimethylamino)but-3-en-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-bromophenyl)-4-(dimethylamino)but-3-en-2-one
- 3-(4-fluorophenyl)-4-(dimethylamino)but-3-en-2-one
- 3-(4-methylphenyl)-4-(dimethylamino)but-3-en-2-one
Uniqueness
3-(4-chlorophenyl)-4-(dimethylamino)but-3-en-2-one is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H14ClNO |
|---|---|
Peso molecular |
223.70 g/mol |
Nombre IUPAC |
(E)-3-(4-chlorophenyl)-4-(dimethylamino)but-3-en-2-one |
InChI |
InChI=1S/C12H14ClNO/c1-9(15)12(8-14(2)3)10-4-6-11(13)7-5-10/h4-8H,1-3H3/b12-8- |
Clave InChI |
NQEZMSRBECRTMN-WQLSENKSSA-N |
SMILES isomérico |
CC(=O)/C(=C/N(C)C)/C1=CC=C(C=C1)Cl |
SMILES canónico |
CC(=O)C(=CN(C)C)C1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


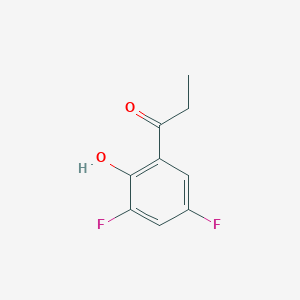

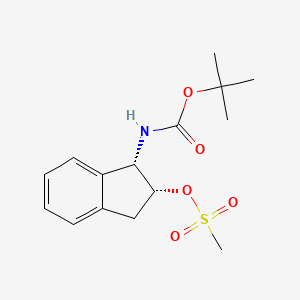
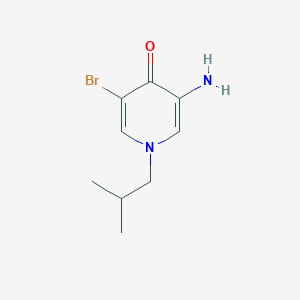
![4-[(2,6-Dimethylcyclohexyl)amino]pentan-1-ol](/img/structure/B13065598.png)
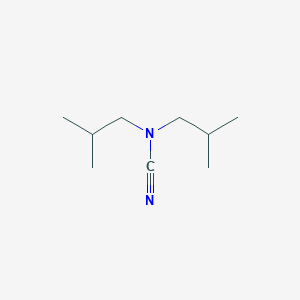


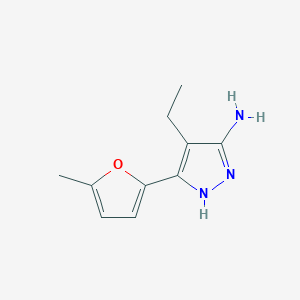
![tert-Butyl 3-fluoro-1,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B13065626.png)
![(1S)-1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethan-1-amine](/img/structure/B13065627.png)
![7a-(4-Methylphenyl)-5-oxohexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B13065629.png)


